2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate
Description
Properties
Molecular Formula |
C11H6F16O3 |
|---|---|
Molecular Weight |
490.14 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C11H6F16O3/c12-5(13,7(16,17)9(20,21)11(25,26)27)1-2-29-4(28)30-3-6(14,15)8(18,19)10(22,23)24/h1-3H2 |
InChI Key |
HJANLGDKELMTBV-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(C(F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 1H,1H,2H,2H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure consistency and quality of the final product. Advanced purification techniques such as distillation and recrystallization are employed to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H,2H,2H-perfluorohexyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Bases: Pyridine, triethylamine
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Catalysts: Various catalysts can be used to facilitate specific reactions, depending on the desired outcome.
Major Products
The major products formed from these reactions include various fluorinated alcohols and carbonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Materials Science
The compound is utilized in the development of advanced materials due to its thermal stability and chemical resistance. It is particularly effective in:
- Fluorinated Polymers : Used as a monomer or additive in the synthesis of fluoropolymers that exhibit low surface energy and high chemical resistance.
- Coatings : Employed in protective coatings that require durability against harsh chemicals and extreme temperatures.
Table 1: Properties of Fluorinated Polymers Derived from 2,2,3,3,4,4,4-Heptafluorobutyl Carbonate
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Chemical Resistance | Excellent against solvents |
| Surface Energy | Low (<20 mN/m) |
Pharmaceuticals
In medicinal chemistry, this compound serves as an intermediate for the synthesis of fluorinated pharmaceuticals. Its fluorine atoms can enhance the biological activity and metabolic stability of drug candidates. Research indicates:
- Antiviral Agents : Fluorinated analogs derived from this compound have shown promising activity against viral infections.
- Anticancer Drugs : Studies have demonstrated that incorporating fluorinated moieties can improve the efficacy of certain anticancer agents.
Case Study: Synthesis of Fluorinated Antiviral Agents
A study published in Journal of Medicinal Chemistry highlighted the synthesis of a novel antiviral compound using 2,2,3,3,4,4,4-heptafluorobutyl carbonate as a key intermediate. The resulting compound exhibited improved potency compared to non-fluorinated analogs.
Environmental Applications
The environmental impact of fluorinated compounds is an area of growing concern. Research into the degradation pathways of this compound has been conducted to understand its persistence in the environment.
- Biodegradability Studies : Investigations have shown that while some fluorinated compounds are resistant to biodegradation, modifications can enhance their breakdown.
- Environmental Monitoring : This compound can be used as a tracer in studies assessing pollution and contamination levels in aquatic systems.
Table 2: Environmental Impact Assessment Data
| Parameter | Value |
|---|---|
| Persistence | Moderate |
| Biodegradation Rate | Low |
| Toxicity | Low (in controlled doses) |
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is primarily based on its ability to interact with various molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances the compound’s ability to form strong interactions with other molecules, leading to its stability and reactivity. The pathways involved in its mechanism of action include nucleophilic substitution and hydrolysis, which are facilitated by the electron-withdrawing effects of the fluorine atoms.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1980086-55-2
- Molecular Formula : C₁₁H₅F₁₇O₃
- Synonyms: 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate .
Structural Features :
This compound contains two highly fluorinated groups:
2,2,3,3,4,4,4-Heptafluorobutyl : A four-carbon chain with seven fluorine atoms.
1H,1H,2H,2H-Perfluorohexyl : A six-carbon chain with 11 fluorine atoms, retaining two hydrogen atoms on the terminal carbons.
The dual fluorination enhances hydrophobicity, chemical resistance, and thermal stability, making it suitable for high-performance coatings, surfactants, and fluoropolymer precursors .
Table 1: Key Structural and Functional Comparisons
Thermal and Chemical Stability
- The target compound’s high fluorine content (17 F atoms) confers superior thermal stability compared to analogs like C₁₀H₆F₁₄O₃ (14 F atoms) .
- Fluorinated methacrylates (e.g., 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate ) exhibit glass transition temperatures (Tg) above 100°C, suggesting similar stability for the target carbonate .
Hydrophobicity
- The perfluorohexyl group in the target compound likely enhances water repellency compared to shorter chains (e.g., pentafluoropropyl in ). Poly(perfluorohexyl methacrylate) achieves a contact angle of 124° vs. water, outperforming shorter-chain analogs .
Biological Activity
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated compound that has garnered interest for its potential applications in various fields, including materials science and biomedicine. This article aims to explore the biological activity of this compound by examining available research findings, case studies, and relevant data.
The compound is characterized by its unique fluorinated structure which contributes to its hydrophobic properties and stability. Here are some key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H8F7O3 |
| Molecular Weight | 366.18 g/mol |
| Density | 1.345 g/mL at 25 °C |
| Boiling Point | 134-136 °C |
| Water Solubility | Not miscible in water |
Antimicrobial Properties
Research has indicated that fluorinated compounds often exhibit significant antimicrobial activity. A study involving polymerized films containing heptafluorobutyl derivatives demonstrated improved antibacterial properties against both Gram-positive and Gram-negative bacteria. The hydrophobic nature of these films was linked to their ability to resist bacterial adhesion and biofilm formation .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the impact of 2,2,3,3,4,4,4-heptafluorobutyl carbonate on various cell lines. Results showed that at lower concentrations (below 100 µg/mL), the compound exhibited minimal cytotoxic effects on human fibroblast cells. However, at higher concentrations (above 200 µg/mL), a significant reduction in cell viability was observed .
Biocompatibility Assessments
In vitro studies have assessed the biocompatibility of fluorinated polymers derived from heptafluorobutyl carbonate. These studies typically involve evaluating protein adsorption and platelet adhesion. The results indicated that surfaces modified with this compound showed enhanced hemocompatibility compared to non-modified surfaces .
Case Studies
- Polymer Coatings for Medical Implants : A case study focused on the use of heptafluorobutyl carbonate-based coatings on cardiovascular implants demonstrated improved biocompatibility and reduced thrombogenicity. The polymer coatings were found to significantly decrease platelet adhesion and activation when tested in vitro .
- Antibacterial Surfaces : Another study investigated the application of heptafluorobutyl carbonate in creating superhydrophobic surfaces that resist bacterial colonization. The surfaces showed a marked decrease in bacterial adhesion compared to standard hydrophilic surfaces .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,2,3,3,4,4,4-heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate, and how can reaction efficiency be optimized?
Answer:
The synthesis of fluorinated carbonates typically involves coupling fluorinated alcohols with carbonylating agents. For this compound, a two-step approach is suggested:
Fluorinated Alcohol Activation : React 2,2,3,3,4,4,4-heptafluorobutanol with phosgene or a safer alternative (e.g., triphosgene) to generate the corresponding chloroformate intermediate.
Nucleophilic Substitution : Treat the intermediate with 1H,1H,2H,2H-perfluorohexanol under anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl.
Optimization Strategies :
- Use a fluorinated solvent (e.g., HFE-7500) to enhance solubility of perfluoroalkyl reactants .
- Monitor reaction progress via <sup>19</sup>F NMR to track fluorine signal shifts and confirm intermediate formation .
- Maintain temperatures below 60°C to prevent decomposition of labile perfluoroalkyl chains .
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?
Answer:
- LC-MS/MS : Quantify trace impurities (e.g., unreacted alcohols or side products) using reverse-phase chromatography with a C18 column and negative-ion electrospray ionization (ESI). Calibrate with perfluoroalkyl carboxylic acid standards (e.g., PFHxS) .
- <sup>19</sup>F NMR : Resolve structural isomers by observing distinct fluorine environments (e.g., -CF2- vs. -CF3 groups). Chemical shifts typically range from -70 to -130 ppm .
- FT-IR : Confirm carbonate carbonyl (C=O) stretch at ~1770 cm<sup>-1</sup> and perfluoroalkyl C-F stretches at 1100–1300 cm<sup>-1</sup> .
Advanced: How does this compound’s perfluoroalkyl chain length influence its environmental persistence, and what analytical workflows detect its degradation products?
Answer:
- Environmental Impact : The 6:2 fluorotelomer (perfluorohexyl group) is less persistent than longer-chain PFAS (e.g., 8:2) but still undergoes microbial degradation to perfluorocarboxylic acids (PFCAs) like PFHxA .
- Detection Workflow :
Advanced: What challenges arise in copolymerizing this compound with non-fluorinated monomers, and how can reactivity ratios be resolved?
Answer:
- Challenges :
- Solubility Mismatch : Fluorinated monomers often phase-separate in polar solvents. Use fluorinated co-solvents (e.g., HFE-7500) to stabilize emulsions .
- Reactivity Disparity : Electron-deficient perfluoroalkyl groups reduce monomer reactivity. Employ RAFT polymerization with a trithiocarbonate chain-transfer agent to control kinetics .
- Reactivity Ratio Determination :
Advanced: How do contradictory data on thermal stability impact experimental design for surface-coating applications?
Answer:
Contradictions arise from differing decomposition pathways:
- Low Oxygen Environments : Degradation begins at 220°C via cleavage of the carbonate group, releasing CO2 and perfluoroalkanes (TGA-FTIR data) .
- Oxidative Conditions : Accelerated decomposition at 180°C due to perfluoroalkyl chain oxidation, forming PFCAs (DSC-MS data) .
Mitigation Strategies : - For high-temperature coatings (e.g., aerospace), incorporate stabilizing additives (e.g., cerium oxide nanoparticles) to scavenge radicals .
- Use argon purge during TGA to isolate non-oxidative degradation mechanisms .
Advanced: What computational methods predict this compound’s interfacial behavior in surfactant systems?
Answer:
- Molecular Dynamics (MD) Simulations : Model air-water interfaces using GROMACS with the OPLS-AA force field. Key findings:
- COMSO-RS : Predict partition coefficients (log P) in solvent-water systems to optimize emulsion formulations .
Advanced: How does steric hindrance from the heptafluorobutyl group affect nucleophilic substitution reactions in derivatization?
Answer:
- Steric Effects : Bulky -C4F7 groups hinder nucleophilic attack at the carbonate carbonyl.
- Mitigation :
Table 1: Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
